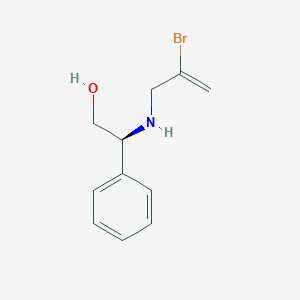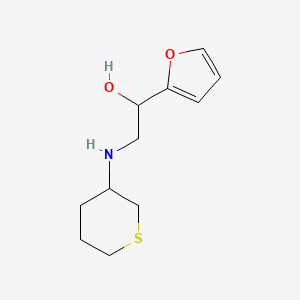![molecular formula C15H22N4S2 B7648690 N-[3-methylsulfanyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]thian-3-amine](/img/structure/B7648690.png)
N-[3-methylsulfanyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]thian-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-methylsulfanyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]thian-3-amine, also known as MPTP, is a chemical compound that has been extensively studied in scientific research due to its potential therapeutic applications.
Aplicaciones Científicas De Investigación
N-[3-methylsulfanyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]thian-3-amine has been studied extensively in scientific research due to its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. This compound has also been investigated for its potential as a treatment for neurological disorders, such as Parkinson's disease.
Mecanismo De Acción
N-[3-methylsulfanyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]thian-3-amine's mechanism of action is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in inflammation and cancer growth. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models, as well as inhibit the growth of cancer cells. This compound has also been shown to have neuroprotective effects in animal models of Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[3-methylsulfanyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]thian-3-amine has several advantages for lab experiments, including its ability to inhibit COX-2 and LOX activity, as well as its anti-inflammatory and anti-cancer properties. However, this compound also has limitations, such as its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research on N-[3-methylsulfanyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]thian-3-amine. One area of research is the development of this compound analogs with improved efficacy and reduced toxicity. Another area of research is the investigation of this compound's potential as a treatment for other neurological disorders, such as Alzheimer's disease. Additionally, further research is needed to fully understand this compound's mechanism of action and potential therapeutic applications.
In conclusion, this compound is a chemical compound that has been extensively studied in scientific research due to its potential therapeutic applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. This compound has shown promising results in animal models, but further research is needed to fully understand its potential as a therapeutic agent.
Métodos De Síntesis
N-[3-methylsulfanyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]thian-3-amine can be synthesized through a multi-step process that involves the reaction of 3-mercaptopropylamine with 3-bromo-1-(1,2,4)triazolopyridine, followed by the reaction with methyl iodide. The resulting compound is then reacted with thian-3-amine to produce this compound.
Propiedades
IUPAC Name |
N-[3-methylsulfanyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]thian-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4S2/c1-20-10-7-13(16-12-5-4-9-21-11-12)15-18-17-14-6-2-3-8-19(14)15/h2-3,6,8,12-13,16H,4-5,7,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWBWQYFDAKLOCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C1=NN=C2N1C=CC=C2)NC3CCCSC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1,3-dioxolan-2-ylmethyl)-1-[4-(2-methylimidazol-1-yl)phenyl]ethanamine](/img/structure/B7648608.png)


![Pyridin-4-yl-[4-(thian-3-ylamino)piperidin-1-yl]methanone](/img/structure/B7648632.png)
![N-[(3,5-difluorophenyl)methyl]-2-(1-pyridin-4-ylethylamino)acetamide](/img/structure/B7648639.png)
![4-[(5-Chloro-2,3-dihydro-1-benzofuran-7-yl)methyl]-2-(1-methylpyrazol-4-yl)morpholine](/img/structure/B7648649.png)
![N-[[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl]-1-pyridin-4-ylethanamine](/img/structure/B7648656.png)
![13-(3-Methyl-1,2-thiazole-4-carbonyl)-10,13-diazatricyclo[7.4.1.05,14]tetradeca-1,3,5(14),6,8-pentaen-11-one](/img/structure/B7648673.png)
![N-[2-fluoro-5-(tetrazol-1-yl)phenyl]-2-(1-pyridin-4-ylethylamino)acetamide](/img/structure/B7648674.png)
![4-chloro-3-(methylsulfinylmethyl)-N-[(5-methylthiophen-2-yl)methyl]aniline](/img/structure/B7648688.png)
![3-[1-[4-(3-Fluorophenyl)butan-2-yl]pyrrolidin-2-yl]-4-methyl-1,2,4-triazole](/img/structure/B7648694.png)
![4-(2-Ethoxyethyl)-3-[2-(trifluoromethyl)phenyl]piperazin-2-one](/img/structure/B7648701.png)

